molecular formula C5H5ClN2O2 B1580971 5-(Chloromethyl)uracil CAS No. 3590-48-5

5-(Chloromethyl)uracil

Cat. No.: B1580971
CAS No.: 3590-48-5
M. Wt: 160.56 g/mol
InChI Key: UCDUBKRXOPMNGH-UHFFFAOYSA-N
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Description

5-(Chloromethyl)uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a chloromethyl group at the 5-position of the uracil ring. Its molecular formula is C5H5ClN2O2, and it has a molecular weight of 160.56 g/mol

Preparation Methods

The synthesis of 5-(Chloromethyl)uracil can be achieved through several methods. One common approach involves the chlorination of uracil derivatives. For instance, the preparation method may include the esterification of the 6-position carboxylic acid of orotic acid, followed by chlorination of the 5-position hydrogen, reduction of the 6-position ester into a hydroxymethyl group, and subsequent chlorination substitution reaction to obtain the target product . Another method involves the use of ethyl acetoacetate as a raw material, which undergoes chlorination reactions to form 4-chloracetyl ethyl acetate. This intermediate is then reacted with urea in an acidic solvent under heating conditions to produce this compound .

Chemical Reactions Analysis

5-(Chloromethyl)uracil undergoes various chemical reactions, including substitution reactions. The chloromethyl group at the 5-position makes it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include nucleophiles such as amines and thiols. The major products formed from these reactions depend on the nature of the nucleophile used. For example, reacting this compound with an amine can yield a corresponding amine derivative .

Scientific Research Applications

5-(Chloromethyl)uracil has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is utilized in studies involving DNA and RNA modifications. The compound’s ability to incorporate into nucleic acids makes it valuable for research on DNA repair mechanisms and mutagenesis . In medicine, this compound derivatives are explored for their potential antiviral and anticancer properties . Additionally, it finds applications in the industry for the development of novel materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)uracil involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The chloromethyl group can form covalent bonds with nucleophilic sites in DNA or RNA, leading to the formation of cross-links or adducts. These modifications can disrupt the normal function of nucleic acids, affecting processes such as replication and transcription . The molecular targets and pathways involved include DNA polymerases and repair enzymes that recognize and process the modified nucleotides .

Comparison with Similar Compounds

5-(Chloromethyl)uracil can be compared with other similar compounds, such as 5-fluorouracil and 5-bromouracil. These compounds also have modifications at the 5-position of the uracil ring, but they differ in their substituents and resulting properties. For instance, 5-fluorouracil is widely used as an anticancer agent due to its ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis .

Similar Compounds

  • 5-Fluorouracil
  • 5-Bromouracil
  • 5-Iodouracil
  • 5-Methyluracil

Properties

IUPAC Name

5-(chloromethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,1H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDUBKRXOPMNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284663
Record name 5-(chloromethyl)pyrimidine-2,4(1h,3h)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3590-48-5
Record name 3590-48-5
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Record name 5-(chloromethyl)pyrimidine-2,4(1h,3h)-dione
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Record name 5-(Chloromethyl)uracil
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Synthesis routes and methods I

Procedure details

A solution of 1.4 g. (0.010 mole) of 5-hydroxymethyl uracil in 12.5 ml. of concentrated hydrochloric acid was prepared. A colorless precipitate (5-chloromethyl uracil) formed within two minutes and after about ten minutes the precipitate was collected by filtration, washed rapidly with ice cold water, dried and then suspended in 10 ml. of dimethylformamide.
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Synthesis routes and methods II

Procedure details

Thionyl chloride ((10 ml) was added to a suspension of 5-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione (0.60 g, 4.2 mmol)from step (11a) in dioxane (15 ml). The reaction was heated to reflux for 4 h, allowed to cool, and concentrated in vacuo to give the 5-(chloromethyl)-2,4(1H,3H)-pyrimidinedione (0.62 g, 100%) as a yellow solid.
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0.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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